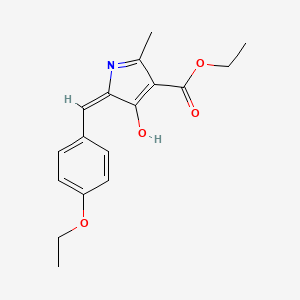
2-(4,5-di-2-thienyl-1H-imidazol-2-yl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4,5-di-2-thienyl-1H-imidazol-2-yl)phenol, commonly known as DTPI, is a chemical compound that has attracted significant attention from the scientific community due to its potential applications in various fields, including medicine, materials science, and electronics. DTPI is a heterocyclic compound that contains both imidazole and thiophene rings, which are known for their unique electronic and chemical properties.
Wissenschaftliche Forschungsanwendungen
DTPI has been extensively studied for its potential applications in various fields, including medicine, materials science, and electronics. In medicine, DTPI has been shown to exhibit anti-inflammatory, anti-cancer, and anti-bacterial properties, making it a promising candidate for the development of new drugs. In materials science, DTPI has been used as a building block for the synthesis of new materials with unique electronic and optical properties. In electronics, DTPI has been used as a component in the fabrication of organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
Wirkmechanismus
The mechanism of action of DTPI is not well understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in inflammation, cancer, and bacterial infections. DTPI has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are known to promote inflammation. DTPI has also been shown to inhibit the growth of cancer cells by inducing apoptosis, a process that leads to the programmed death of cells.
Biochemical and Physiological Effects:
DTPI has been shown to have both biochemical and physiological effects. Biochemically, DTPI has been shown to inhibit the activity of various enzymes and signaling pathways, as mentioned above. Physiologically, DTPI has been shown to reduce inflammation, inhibit the growth of cancer cells, and inhibit the growth of bacteria.
Vorteile Und Einschränkungen Für Laborexperimente
DTPI has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize using the palladium-catalyzed C-H functionalization reaction. Another advantage is that it exhibits a wide range of biological activities, making it a versatile compound for studying various biological processes. However, one limitation is that it is not very soluble in water, which can make it difficult to work with in aqueous solutions.
Zukünftige Richtungen
There are several future directions for research on DTPI. One direction is to study its potential applications in the development of new drugs for the treatment of inflammation, cancer, and bacterial infections. Another direction is to explore its potential applications in materials science and electronics, particularly in the development of new materials with unique electronic and optical properties. Additionally, further studies are needed to elucidate the mechanism of action of DTPI and to identify its molecular targets.
Synthesemethoden
DTPI can be synthesized using a variety of methods, including the Suzuki-Miyaura coupling reaction, the Sonogashira coupling reaction, and the Buchwald-Hartwig amination reaction. However, the most efficient method for synthesizing DTPI is the palladium-catalyzed C-H functionalization reaction, which involves the direct coupling of 2-phenylphenol with 2-thienyl imidazole in the presence of a palladium catalyst and a base.
Eigenschaften
IUPAC Name |
2-(4,5-dithiophen-2-yl-1H-imidazol-2-yl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2OS2/c20-12-6-2-1-5-11(12)17-18-15(13-7-3-9-21-13)16(19-17)14-8-4-10-22-14/h1-10,20H,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTPBGMBMUVXQAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC(=C(N2)C3=CC=CS3)C4=CC=CS4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-(6-chloro-4-oxo-3,4-dihydro-2-quinazolinyl)-3-[5-(4-fluorophenyl)-2-furyl]acrylonitrile](/img/structure/B5970179.png)
![3-{[4-(1,3-benzothiazol-2-yl)-1-piperazinyl]carbonyl}-1-phenyl-2-pyrrolidinone](/img/structure/B5970182.png)
![2-{[4-(4-chloro-2-methylphenoxy)butanoyl]amino}-N-(2-methoxyphenyl)-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B5970197.png)

![2-[2-(2-hydroxyphenyl)vinyl]-3-(2-methylphenyl)-4(3H)-quinazolinone](/img/structure/B5970203.png)

![N-{[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}-5-(2-pyrrolidinyl)-2-thiophenecarboxamide trifluoroacetate](/img/structure/B5970214.png)



![6-chloro-4-{[4-(2-ethoxyphenyl)-1-piperazinyl]carbonyl}-2-phenylquinoline](/img/structure/B5970254.png)
![N-(4-{[2-methyl-6-(4-morpholinyl)-4-pyrimidinyl]amino}phenyl)-2-furamide](/img/structure/B5970255.png)

![4-(2-amino-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-4-yl)-3,5-dimethyl-1H-pyrrole-2-carbonitrile](/img/structure/B5970276.png)
